molecular formula C19H20ClN5O2 B2588107 2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 938750-66-4

2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2588107
CAS No.: 938750-66-4
M. Wt: 385.85
InChI Key: SRJXAXVPYBAKJU-SNAWJCMRSA-N
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Description

2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a but-2-enyl group, a 3-chloro-4-methylphenyl group, and a dihydropurino[7,8-a]imidazole core

Scientific Research Applications

2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

  • Handling Precautions : Isocyanates (like this compound) can release toxic gases upon reaction . Proper protective measures are crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and purine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the imidazole ring through condensation of aniline derivatives with aldehydes.

    Alkylation: Introduction of the but-2-enyl group via alkylation reactions.

    Halogenation: Incorporation of the chloro group using halogenating agents.

    Cyclization: Formation of the purino[7,8-a]imidazole core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of new functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core and are known for their diverse biological activities.

    Purine Derivatives: Compounds with a purine core that exhibit a wide range of pharmacological properties.

Uniqueness

2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-4-5-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-10-24(15)18)13-7-6-12(2)14(20)11-13/h4-7,11H,8-10H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJXAXVPYBAKJU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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